5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Azole Antifungals: Such as fluconazole and itraconazole, which also contain azole rings.
Uniqueness
The uniqueness of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substituents, which can confer unique biological activities and properties compared to other triazole derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-14-9-5-12(6-10-14)20-17(24)15-16(19)23(22-21-15)13-7-3-11(18)4-8-13/h3-10H,2,19H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSOZUQNPCIRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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